VU 0357121 was developed as part of a research initiative aimed at discovering allosteric modulators for mGlu5, which is implicated in various neurological functions and pathologies. The compound is classified as a positive allosteric modulator, meaning it enhances the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor itself. This feature distinguishes it from traditional agonists and antagonists, providing a unique mechanism for modulating receptor activity .
The synthesis of VU 0357121 involves several steps that typically include the formation of the benzamide scaffold, which is crucial for its activity as an allosteric modulator. The synthetic route often employs standard organic chemistry techniques such as:
Specific parameters such as reaction temperatures, solvent choices, and reaction times are critical for optimizing yield and purity, although detailed synthetic protocols are typically proprietary or found in specialized publications .
The molecular structure of VU 0357121 can be described by its core benzamide framework, which is characterized by:
Computational modeling and X-ray crystallography studies have provided insights into how VU 0357121 interacts with mGlu5, highlighting key interactions that stabilize its binding .
VU 0357121 participates in various chemical reactions primarily related to its interactions with biological targets rather than traditional organic reactions. Key aspects include:
The mechanism of action for VU 0357121 involves enhancing the efficacy of glutamate at mGlu5 receptors. Upon binding:
Studies indicate that VU 0357121 may also exhibit subtype selectivity within the mGlu family, which could minimize side effects associated with broader receptor activation .
VU 0357121 exhibits several notable physical and chemical properties:
These properties are essential when considering formulation strategies for drug development .
VU 0357121 has several promising applications in scientific research and potential therapeutic contexts:
The discovery of VU 0357121 originated from a functional high-throughput screen (HTS) targeting metabotropic glutamate receptor subtype 5 (mGlu₅) positive allosteric modulators (PAMs). Initial hits included VU0001850 (EC₅₀ = 1.3 μM, 106% Glumax) and VU0040237 (EC₅₀ = 350 nM, 84% Glumax), which shared a benzamide scaffold. Through iterative parallel synthesis, 22 analogues were designed and tested, focusing on:
This effort yielded VU 0357121 (EC₅₀ = 33 nM, 92% Glumax), which exhibited >100-fold selectivity for mGlu₅ over other mGlu subtypes and retained activity at rat receptors—a hurdle for earlier PAMs like CPPHA [6] [9].
Table 1: Optimization of mGlu₅ PAM Scaffolds
Compound | EC₅₀ (nM) | % Glumax | Key Structural Features |
---|---|---|---|
VU0001850 | 1,300 | 106% | Unsubstituted benzamide |
VU0040237 | 350 | 84% | Chloro-phenyl extension |
VU 0357121 | 33 | 92% | 2,4-Difluoroaniline + butoxy chain |
The ether-linked side chain in VU 0357121 (4-butoxy group) proved critical for potency. SAR studies revealed:
Table 2: Ether Chain SAR in VU 0357121 Analogues
Ether Group | EC₅₀ (nM) | Binding to MPEP Site | Notes |
---|---|---|---|
Ethoxy | 420 | No | Reduced hydrophobic interactions |
Butoxy | 33 | No | Optimal van der Waals contacts |
Hexyloxy | 110 | No | Increased logP, reduced solubility |
Benzyloxy | 68 | Yes | Steric clash with TM3 |
Though VU 0357121 lacks a sulfonamide, studies of glycine sulfonamide derivatives informed its SAR:
Mutagenesis studies identified key residues governing VU 0357121’s allosteric effects:
Table 3: Mutation Effects on VU 0357121 Activity
Mutation | Location | VU 0357121 EC₅₀ | MPEP Binding Affinity | Functional Implication |
---|---|---|---|---|
Wild-type | - | 33 nM | Unaffected | Baseline activity |
A809V | TM5 | >10,000 nM | Unchanged | Critical for PAM binding |
F585I | TM3 | 38 nM | Lost | Irrelevant for VU 0357121 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7